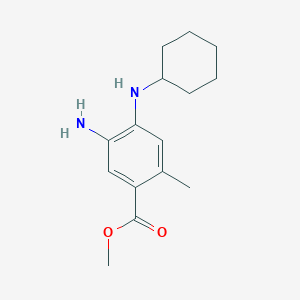

Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate

Description

Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate is a substituted benzoate ester characterized by a benzyl core functionalized with amino (NH₂), cyclohexylamino (NH-C₆H₁₁), and methyl (CH₃) groups at positions 5, 4, and 2, respectively. This structure combines electron-donating substituents (amino and cyclohexylamino) with a sterically bulky cyclohexyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-14(17-11-6-4-3-5-7-11)13(16)9-12(10)15(18)19-2/h8-9,11,17H,3-7,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDANQHTBMOLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoate core, followed by the introduction of the amino and cyclohexylamino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its uniqueness, Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate is compared below with structurally related methyl benzoate derivatives. Key differences lie in substituent types, positions, and electronic effects (Table 1).

Table 1: Structural and Functional Comparison

Key Observations

This contrasts with electron-withdrawing groups (e.g., nitro, chloro) in derivatives like methyl 2-nitrobenzoate (M2NB), which reduce ring reactivity . Hydroxy and acetamido groups (e.g., in Methyl 4-acetamido-2-hydroxybenzoate) introduce hydrogen-bonding capabilities, affecting solubility and crystal packing .

Steric and Lipophilic Effects: The cyclohexylamino group in the target compound introduces significant steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or methoxy) . Methyl 3-amino-4-hydroxybenzoate, with smaller substituents, is more amenable to cyclization reactions (e.g., forming benzoxazoles) .

Synthetic Pathways :

- The target compound likely requires multi-step synthesis involving selective amination and cyclohexyl group introduction, whereas simpler derivatives (e.g., M2MB) are commercially available or synthesized via direct esterification .

- Derivatives like Methyl 2,4-dihydroxy-5-propanamidobenzoate are synthesized for crystallographic studies, emphasizing the role of substituents in crystal lattice formation .

Biological Activity

Methyl 5-amino-4-(cyclohexylamino)-2-methylbenzoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a cyclohexylamino group, and a methyl group attached to a benzoate core. The compound can be synthesized through various methods, typically involving:

- Nitration of a benzoate precursor.

- Reduction to introduce the amino group.

- Cyclization to form the cyclohexylamine moiety.

- Esterification to finalize the methyl ester form.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to alter the activity of these biological targets, potentially leading to therapeutic effects.

- Enzyme Interaction : It may act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound might bind to specific receptors, influencing cellular signaling processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| HaCat (normal keratinocytes) | >100 |

| Balb/c 3T3 (normal fibroblasts) | >100 |

| Cancer Cell Line A | 25 |

| Cancer Cell Line B | 30 |

These findings indicate that the compound may have potential applications in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of similar compounds exhibited potent antimicrobial effects against Pseudomonas aeruginosa and Escherichia coli, with binding interactions analyzed through molecular docking studies . This suggests that this compound may share similar mechanisms of action.

- Cytotoxicity and Drug-Likeness : Another research project assessed various derivatives for their cytotoxicity and drug-like properties using computational models. The findings indicated favorable pharmacokinetic profiles for compounds similar to this compound, suggesting its viability as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.